molecular formula C28H30ClN7 B12417114 BRD4 ligand-Linker Conjugate 1

BRD4 ligand-Linker Conjugate 1

Cat. No.: B12417114
M. Wt: 500.0 g/mol
InChI Key: NLXZLPYEKWQQAL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BRD4 ligand-Linker Conjugate 1 involves several steps. One common method includes the conjugation of a BRD4 inhibitor with a linker that can bind to an E3 ubiquitin ligase. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

BRD4 ligand-Linker Conjugate 1 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include organic solvents, coupling agents, and protecting groups to ensure the specificity and efficiency of the reactions. The major product formed from these reactions is the this compound, which can then be used to synthesize PROTACs .

Scientific Research Applications

Mechanism of Action

BRD4 ligand-Linker Conjugate 1 exerts its effects by facilitating the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, which ubiquitinates BRD4, marking it for degradation by the proteasome. This process effectively reduces the levels of BRD4 in the cell, leading to the downregulation of BRD4-regulated genes and inhibition of BRD4-mediated cellular processes .

Properties

Molecular Formula

C28H30ClN7

Molecular Weight

500.0 g/mol

IUPAC Name

6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexan-1-amine

InChI

InChI=1S/C28H30ClN7/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30/h6-11,16-18H,2-5,12-15,30H2,1H3

InChI Key

NLXZLPYEKWQQAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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